molecular formula C15H12F3NO2S B13353930 N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide

N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13353930
M. Wt: 327.3 g/mol
InChI Key: VLRNPLBAXHBPCL-YBFXNURJSA-N
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Description

N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H12F3NO2S It is known for its unique structural features, which include a phenylethylidene group and a trifluoromethyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-phenylethylidene and trifluoromethylating agents. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Addition Reactions: The phenylethylidene group can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids or sulfoxides.

Scientific Research Applications

N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenylethylidene)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    N-(1-Phenylethylidene)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.

Uniqueness

N-(1-Phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C15H12F3NO2S

Molecular Weight

327.3 g/mol

IUPAC Name

(NE)-N-(1-phenylethylidene)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H12F3NO2S/c1-11(12-5-3-2-4-6-12)19-22(20,21)14-9-7-13(8-10-14)15(16,17)18/h2-10H,1H3/b19-11+

InChI Key

VLRNPLBAXHBPCL-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=C2

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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